2-(1-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one
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Overview
Description
2-(1-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring with an aminopropyl and a methyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced techniques such as microwave-assisted synthesis can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions to ensure selectivity and yield. Common reagents include acids, bases, and various organic solvents. The reaction conditions, such as temperature and pressure, are carefully optimized to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(1-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 2-(1-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research .
Comparison with Similar Compounds
2-(1-Aminopropyl)-6-methyl-3,4-dihydropyrimidin-4-one can be compared with other similar compounds, such as:
1-Aminopropyl-3-methylimidazolium chloride: This compound shares the aminopropyl group but has a different ring structure.
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione: This compound has a similar functional group arrangement but a different core structure
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(1-aminopropyl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O/c1-3-6(9)8-10-5(2)4-7(12)11-8/h4,6H,3,9H2,1-2H3,(H,10,11,12) |
InChI Key |
QRPIOKVHULRLNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC(=CC(=O)N1)C)N |
Origin of Product |
United States |
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